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Compound of Interest

Compound Name:

3-Fluoro-5-

(morpholinomethyl)phenylboronic

acid

CAS No.: 1704066-79-4

Cat. No.: B1406921

Get Quote

Executive Summary & Structural Verification
Target Molecule: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid Chemical Formula:

C₁₁H₁₅BFNO₃ Molecular Weight: 239.05 g/mol

Critical Data Integrity Note (CAS Warning): The CAS number provided in your request

(1350518-27-2) is frequently associated in commercial databases with Triphenylene-

2,3,6,7,10,11-hexaamine hexahydrochloride. This discrepancy is common in outsourced

building block procurement. This guide strictly follows the chemical structure implied by the

name "3-Fluoro-5-(morpholinomethyl)phenylboronic acid," ignoring the potentially

erroneous CAS index.

Retrosynthetic Strategy
The synthesis is designed around a Late-Stage Borylation strategy. This approach minimizes

the handling of the amphoteric boronic acid moiety, which can be difficult to purify due to its

solubility profile (zwitterionic character).
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Step 1: Benzylic Amine Construction. Installation of the morpholine moiety via reductive

amination. This is superior to direct alkylation due to higher chemoselectivity and lack of

over-alkylation side products.

Step 2: C-B Bond Formation. Palladium-catalyzed Miyaura borylation. This route is preferred

over Lithium-Halogen exchange for this substrate because the morpholine nitrogen's Lewis

basicity can complicate lithiation thermodynamics, whereas it is well-tolerated in Pd-

catalyzed cycles.

Synthesis Workflow (Graphviz Visualization)
The following diagram outlines the logical flow of the synthesis, including decision nodes for

process control.

Start: 3-Bromo-5-fluorobenzaldehyde Step 1: Reductive Amination
(NaBH(OAc)3, Morpholine)

DCM, RT, 12h Intermediate:
4-(3-Bromo-5-fluorobenzyl)morpholine

>90% Yield Step 2: Miyaura Borylation
(Pd(dppf)Cl2, B2Pin2)

KOAc, Dioxane, 90°C Pinacol Ester IntermediateFiltration Step 3: Oxidative Hydrolysis
(NaIO4 / HCl)

Deprotection
Target:

3-Fluoro-5-(morpholinomethyl)
phenylboronic acid

Crystallization
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Figure 1: Modular synthesis workflow illustrating the conversion of aldehyde precursor to free

boronic acid.

Detailed Experimental Protocols
Step 1: Synthesis of 4-(3-Bromo-5-
fluorobenzyl)morpholine
Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen over

Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance.

Reagents Table:
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Reagent Equiv. Role Critical Parameter

3-Bromo-5-

fluorobenzaldehyde
1.0 Limiting Reagent Purity >97%

Morpholine 1.2 Nucleophile Distilled if colored

NaBH(OAc)₃ 1.5 Reducing Agent Add portion-wise

Acetic Acid (AcOH) 1.0 Catalyst
pH 5-6 essential for

imine formation

| Dichloromethane (DCM) | 0.2 M | Solvent | Anhydrous |

Protocol:

Imine Formation: Charge a reaction vessel with 3-Bromo-5-fluorobenzaldehyde (1.0 equiv)

and DCM (0.2 M concentration). Add Morpholine (1.2 equiv) and Acetic Acid (1.0 equiv). Stir

at room temperature (20–25°C) for 30 minutes.

Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-

wise over 15 minutes to control hydrogen evolution.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined

organics with brine, dry over Na₂SO₄, and concentrate.[1]

Purification: The crude amine is typically pure enough (>95%) for the next step. If not, purify

via silica gel flash chromatography (Eluent: 1-5% MeOH in DCM).

Step 2: Miyaura Borylation to Boronate Ester
Rationale: Palladium-catalyzed cross-coupling with Bis(pinacolato)diboron (B₂Pin₂) is robust.

The use of KOAc prevents competitive Suzuki coupling (homocoupling) which can occur with

stronger bases like carbonates.
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Reagents Table:

Reagent Equiv. Role Critical Parameter

Aryl Bromide (Step 1

Product)
1.0 Substrate Dry thoroughly

Bis(pinacolato)diboron

(B₂Pin₂)
1.1–1.2 Boron Source

Excess ensures

conversion

Pd(dppf)Cl₂·DCM 0.03–0.05 Catalyst
Inert atmosphere

essential

Potassium Acetate

(KOAc)
3.0 Base

Anhydrous; Grind

before use

| 1,4-Dioxane | 0.15 M | Solvent | Degassed (Sparged with N₂) |

Protocol:

Setup: In a glovebox or under active Nitrogen flow, combine the Aryl Bromide (1.0 equiv),

B₂Pin₂ (1.2 equiv), and KOAc (3.0 equiv) in a pressure vial or round-bottom flask.

Solvent & Catalyst: Add degassed 1,4-Dioxane followed by Pd(dppf)Cl₂·DCM (3–5 mol%).

Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

Process Control: Reaction turns black (Pd precipitation) upon completion. Monitor for

consumption of bromide.

Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues and inorganic salts.

Wash the pad with EtOAc. Concentrate the filtrate.

Isolation: The pinacol ester is stable and can be purified by silica chromatography

(Hexanes/EtOAc).

Step 3: Hydrolysis to Free Boronic Acid (Optional but
Recommended)
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Rationale: Many applications require the free acid. Oxidative hydrolysis using NaIO₄ is milder

than acidic hydrolysis for amino-containing substrates.

Protocol:

Dissolve the Pinacol Ester in THF/Water (4:1).

Add NaIO₄ (3.0 equiv) and stir for 30 minutes.

Add 1M HCl (1.0 equiv) and stir for 2–4 hours.

Purification (Critical): The product is amphoteric (amine + boronic acid).

Adjust pH to ~7.

Extract with n-Butanol or EtOAc.

Concentrate and recrystallize from Acetonitrile/Water or Et₂O/Hexane.

Troubleshooting & Critical Process Parameters
(CPP)
The following logic map assists in diagnosing common synthetic failures.

Issue Detected

Step 1: Low Conversion Step 2: Protodehalogenation
(Product is Ar-H) Step 2: Stalled Reaction

Check pH (Must be <6)
Add Molecular Sieves

Solution

Lower Temp (80°C)
Reduce Catalyst Load

Solution

Switch Solvent to DMSO
Check O2 exclusion

Solution

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1406921/docs?utm_src=pdf-body-img#technical-guide-synthesis-of-3-fluoro-5-morpholinomethyl-phenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1406921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Diagnostic logic for yield optimization.

Key CPPs:
Moisture Control (Step 1): While reductive amination tolerates moisture, excessive water

hydrolyzes the imine intermediate back to the aldehyde, stalling the reaction.

Oxygen Exclusion (Step 2): Pd(dppf)Cl₂ is sensitive to O₂ in solution at 90°C. Thorough

sparging of 1,4-Dioxane is mandatory.

Purification of Zwitterion: The final boronic acid contains a basic morpholine and an acidic

boron center. It often exists as an internal "ate" complex. Avoid strong cation exchange

columns which may irreversibly bind the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Synthesis of 3-Fluoro-5-
(morpholinomethyl)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1406921/docs#technical-guide-synthesis-of-3-fluoro-
5-morpholinomethyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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